4,6-Dimethoxyindoline-2,3-dione
CAS No.: 21544-81-0
Cat. No.: VC2449375
Molecular Formula: C10H9NO4
Molecular Weight: 207.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 21544-81-0 |
---|---|
Molecular Formula | C10H9NO4 |
Molecular Weight | 207.18 g/mol |
IUPAC Name | 4,6-dimethoxy-1H-indole-2,3-dione |
Standard InChI | InChI=1S/C10H9NO4/c1-14-5-3-6-8(7(4-5)15-2)9(12)10(13)11-6/h3-4H,1-2H3,(H,11,12,13) |
Standard InChI Key | FAMGTYWNHVETJC-UHFFFAOYSA-N |
SMILES | COC1=CC2=C(C(=C1)OC)C(=O)C(=O)N2 |
Canonical SMILES | COC1=CC2=C(C(=C1)OC)C(=O)C(=O)N2 |
Introduction
Chemical Structure and Properties
4,6-Dimethoxyindoline-2,3-dione is characterized by a bicyclic structure consisting of a benzene ring fused to a five-membered lactam ring with carbonyl groups at positions 2 and 3, and methoxy substituents at positions 4 and 6. This specific substitution pattern distinguishes it from other methoxy-substituted isatin derivatives.
Molecular Information
Property | Value |
---|---|
Chemical Name | 4,6-Dimethoxyindoline-2,3-dione |
Molecular Formula | C₁₀H₉NO₄ |
CAS Number | 21544-81-0 |
Molecular Weight | 207.18 g/mol |
Structure | Bicyclic with methoxy groups at positions 4 and 6 |
Physical Properties
While specific physical property data for 4,6-Dimethoxyindoline-2,3-dione is limited in the available literature, properties can be estimated based on similar compounds such as 4,6-dimethylindoline-2,3-dione:
Property | Estimated Value |
---|---|
Appearance | Crystalline solid |
Solubility | Likely soluble in organic solvents (DMSO, methanol) |
Melting Point | Likely within 200-250°C range (based on similar isatin derivatives) |
Spectroscopic Characteristics
Based on the structural features of 4,6-Dimethoxyindoline-2,3-dione and data from related isatin compounds, the following spectroscopic characteristics would be expected:
Synthesis Methods
General Approaches to Isatin Synthesis
The synthesis of isatin derivatives, including methoxy-substituted variants, typically follows established methodologies that can be adapted for 4,6-dimethoxyindoline-2,3-dione:
Specific Synthesis Considerations
From research on similar compounds, the synthesis of methoxy-substituted isatins requires specific attention to reaction conditions:
"We observed that maintaining the temperature at 55°C is necessary for the synthesis of the 4,7-difluoro and 4,7-dimethoxy substituted intermediates."
The synthesis of 4,6-dimethoxyindoline-2,3-dione would likely follow a pathway starting with 3,5-dimethoxyaniline as the precursor:
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Reaction of 3,5-dimethoxyaniline with chloral hydrate and hydroxylamine hydrochloride in aqueous sodium sulfate
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Formation of the corresponding isonitrosoacetanilide intermediate
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Cyclization using concentrated sulfuric acid at controlled temperature (approximately 55°C) to form the isatin structure
Structure-Activity Relationships
Effects of Methoxy Substitution on Biological Activity
Research on methoxy-substituted isatins has revealed several important structure-activity relationships that may be relevant to 4,6-dimethoxyindoline-2,3-dione:
Significance of Substitution Positions
The specific positioning of substituents on the isatin core significantly impacts biological activity:
"Increased size of the aromatic substitution in the R₁ and R₄ positions (compound 6d versus 2) appears to contribute to improved inhibitory activity."
For 4,6-dimethoxyindoline-2,3-dione, the methoxy groups at positions 4 and 6 would be expected to influence:
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Electronic density distribution across the molecule
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Hydrogen bonding capabilities
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Steric interactions with potential biological targets
Comparison with Other Substituted Isatins
Synthetic Utility
The isatin core serves as a versatile intermediate in heterocyclic chemistry:
"Isatins (1H-indole-2,3-dione) are synthetically versatile substrates, where they can be used for the synthesis of a large variety of heterocyclic compounds, such as indoles and quinolines, and as raw material for drug synthesis."
Specific transformations applicable to 4,6-dimethoxyindoline-2,3-dione include:
Research Status and Future Directions
Current Research Status
The available research specifically on 4,6-dimethoxyindoline-2,3-dione is limited, with most studies focusing on other isatin derivatives. Key findings from related compounds include:
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Methoxy-substituted isatins can exhibit significant antiproliferative activity against cancer cell lines
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The electron-donating nature of methoxy groups contributes positively to inhibitory activity
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The position of substitution on the isatin core is critical for biological activity
Research has shown that "it appears that the electron density of the substitutions may play a more significant role in the inhibitory action of the derivatives."
Knowledge Gaps and Research Opportunities
Several areas warrant further investigation regarding 4,6-dimethoxyindoline-2,3-dione:
Research Area | Specific Questions |
---|---|
Synthesis Optimization | What are the optimal conditions for selective synthesis of 4,6-dimethoxyindoline-2,3-dione? |
Biological Evaluation | What is the specific activity profile against cancer cell lines and other biological targets? |
Comparative Studies | How does the 4,6-dimethoxy substitution pattern compare to other patterns (e.g., 4,7-dimethoxy) in terms of activity? |
Mechanism of Action | What are the molecular targets and mechanisms underlying any observed biological activity? |
Derivatization | What novel compounds can be developed using 4,6-dimethoxyindoline-2,3-dione as a starting material? |
Analytical Methods
Identification and Characterization
Standard analytical methods for the identification and characterization of 4,6-dimethoxyindoline-2,3-dione include:
Method | Detection Parameter |
---|---|
HPLC-UV | Typically monitored at 254-280 nm |
TLC | Various visualization methods including UV and staining reagents |
Elemental Analysis | C, H, N percentages should match calculated values |
Melting Point | Sharp melting point indicating high purity |
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